4'-Cyano-2,2-dimethylbutyrophenone
Overview
Description
4’-Cyano-2,2-dimethylbutyrophenone is an organic compound with the molecular formula C13H15NO. It is characterized by a cyano group attached to a phenyl ring, which is further connected to a butyrophenone structure with two methyl groups at the second carbon position. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Cyano-2,2-dimethylbutyrophenone can be synthesized through several methods. One common route involves the Friedel-Crafts acylation of 4-cyanobenzoyl chloride with 2,2-dimethylbutane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of 4’-Cyano-2,2-dimethylbutyrophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: 4’-Carboxy-2,2-dimethylbutyrophenone.
Reduction: 4’-Amino-2,2-dimethylbutyrophenone.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4’-Cyano-2,2-dimethylbutyrophenone is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Cyano-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of proteins, disrupting normal biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4’-Cyano-2,2-dimethylbutyrophenone shares similarities with other cyano-substituted phenyl compounds such as 4’-Cyanoacetophenone and 4’-Cyanobenzophenone .
Uniqueness
- The presence of the 2,2-dimethylbutyrophenone moiety distinguishes 4’-Cyano-2,2-dimethylbutyrophenone from other cyano-substituted compounds. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
4-(2,2-dimethylbutanoyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-13(2,3)12(15)11-7-5-10(9-14)6-8-11/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAILRPPXKVCQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642424 | |
Record name | 4-(2,2-Dimethylbutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-16-7 | |
Record name | 4-(2,2-Dimethylbutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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